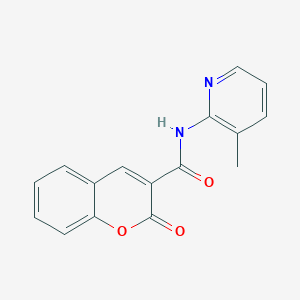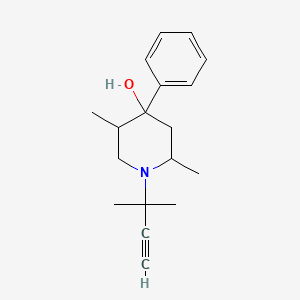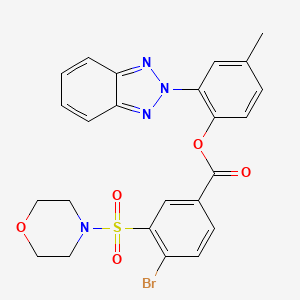![molecular formula C18H11Cl2FN2O2 B11546002 N'-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide](/img/structure/B11546002.png)
N'-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide is a chemical compound with the following structural formula:
N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide
This compound belongs to the class of hydrazides and exhibits interesting properties due to its unique structure. Let’s explore further!
Chemical Reactions Analysis
Types of Reactions:
Condensation Reaction: The formation of N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide likely involves a condensation reaction between a hydrazine derivative and an aldehyde or ketone.
Substitution Reactions: The compound may undergo substitution reactions at various positions on the furan ring or the phenyl group.
Redox Reactions: Oxidation or reduction reactions could modify the functional groups.
Common Reagents and Conditions:
Hydrazine Hydrate: Used as the hydrazine source.
Aldehydes/Ketones: Reacted with hydrazine to form the hydrazone.
Acidic or Basic Conditions: Facilitate the condensation reaction.
Catalysts: May be employed to enhance reaction efficiency.
Major Products:
The primary product is N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide itself. Isomers or side products may also form during the synthesis.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties and potential as a drug candidate.
Materials Science: Exploring its use in organic electronics or as a building block for functional materials.
Biochemistry: Studying its interactions with biomolecules.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may compare N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide with structurally related hydrazides or hydrazone derivatives. Its unique furan-fused structure sets it apart.
Similar Compounds
- Other hydrazides with furan or phenyl moieties.
- Hydrazones derived from different aldehydes or ketones.
Properties
Molecular Formula |
C18H11Cl2FN2O2 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
N-[(Z)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C18H11Cl2FN2O2/c19-15-3-1-2-14(17(15)20)16-9-8-13(25-16)10-22-23-18(24)11-4-6-12(21)7-5-11/h1-10H,(H,23,24)/b22-10- |
InChI Key |
HBQAPBAGCNSAQX-YVNNLAQVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=N\NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-4-(3-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-4-{[(2E)-3-phenylprop-2-enoyl]oxy}benzyl)phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11545919.png)

![4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11545931.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11545938.png)

![(5E)-5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11545945.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(4-methylphenyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11545953.png)
![N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11545961.png)
![N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide](/img/structure/B11545968.png)
![12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11545971.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545980.png)

![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11545991.png)

